molecular formula C11H10N2O B1621478 2-[1-(1H-imidazol-1-yl)vinyl]phenol CAS No. 74204-47-0

2-[1-(1H-imidazol-1-yl)vinyl]phenol

Cat. No.: B1621478
CAS No.: 74204-47-0
M. Wt: 186.21 g/mol
InChI Key: AHQLCEQBXIBHHO-UHFFFAOYSA-N
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Description

“2-[1-(1H-imidazol-1-yl)vinyl]phenol” is a member of styrenes . It is also known by its IUPAC name "2-(1-imidazol-1-ylethenyl)phenol" .


Synthesis Analysis

The synthesis of imidazole derivatives, which includes “this compound”, started from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10N2O . Its InChI code is “1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2” and its InChI key is "AHQLCEQBXIBHHO-UHFFFAOYSA-N" .


Chemical Reactions Analysis

Imidazole, a key component of “this compound”, plays an important role in humans. It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 186.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38 Ų .

Scientific Research Applications

Catalytic Applications

Imidazol-2-ylidenes, part of the N-heterocyclic carbenes (NHCs) family, have been identified as efficient catalysts in transesterification between esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with vinyl acetate under mild conditions, showcasing their potential in synthetic chemistry and industrial applications (Grasa, Kissling, & Nolan, 2002).

Adsorptive Applications

Molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres have been developed for the adsorptive denitrogenation of fuel, demonstrating selectivity towards nitrogen-containing compounds. This highlights their utility in improving fuel quality and addressing environmental concerns related to nitrogen emissions (Abdul-quadir et al., 2018).

Fluorescent Properties

The synthesis and characterization of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes reveal interesting fluorescent properties. These compounds and their complexes exhibit varying emission processes dependent on substituents and media, offering potential applications in material science and sensor technology (Eseola et al., 2009).

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to 2-[1-(1H-imidazol-1-yl)vinyl]phenol, have been investigated as corrosion inhibitors for steel in acidic environments. Their efficiency in protecting metal surfaces from corrosion makes them valuable in industrial maintenance and preservation (Yadav et al., 2016).

Metal Ion Removal

Poly(1-vinylimidazole)-grafted magnetic nanoparticles have been developed for the selective removal of metal ions, demonstrating the capacity to bind divalent metal ions selectively. Such materials are crucial for environmental remediation and the treatment of industrial wastewater (Takafuji et al., 2004).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its diverse biological activities .

Biochemical Pathways

Imidazole derivatives are known to be key components in functional molecules used in a variety of everyday applications . They are also the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, as mentioned earlier . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that imidazole derivatives have pronounced luminescence efficiency and thermal stability , which may influence their action under different environmental conditions.

Safety and Hazards

While the specific safety and hazards for “2-[1-(1H-imidazol-1-yl)vinyl]phenol” are not mentioned in the search results, it is known that imidazole derivatives can cause skin irritation and eye damage .

Future Directions

Imidazole-based compounds, including “2-[1-(1H-imidazol-1-yl)vinyl]phenol”, have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Properties

IUPAC Name

2-(1-imidazol-1-ylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLCEQBXIBHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384459
Record name 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74204-47-0
Record name 2-[1-(1H-imidazol-1-yl)vinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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